1-(3-Methoxybenzyl)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-11-5-2-4-10(8-11)9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXMYNEFWIRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves several steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through intramolecular cyclization of 1,4-dibromobutane with a base.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Attachment of the 3-Methoxybenzyl Group: This step involves the reaction of the cyclobutanecarboxylic acid with 3-methoxybenzyl chloride under suitable conditions to form the final product.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving its carboxyl group and the cyclobutane ring:
Acid-Base Neutralization: Reacts with bases to form salts and water.
Esterification: In the presence of alcohols and catalysts, it forms esters.
Amide Formation: Reacts with amines to form amides, which are significant in biochemistry and pharmaceutical synthesis.
Ring-Opening Reactions: The cyclobutane ring can be opened under specific conditions, allowing for further chemical transformations.
Scientific Research Applications
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The cyclobutane ring’s unique structure may also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and physicochemical properties of 1-(3-Methoxybenzyl)cyclobutanecarboxylic acid with its analogs:
*Estimated based on structural analogs.
Key Comparative Insights
Substituent Effects
- Electron-Donating vs. The trifluoromethyl group in enhances lipophilicity and metabolic stability, making it advantageous in drug design .
- Cyclobutane Modifications: The 3-oxo group in introduces a ketone, increasing polarity and reactivity (e.g., in nucleophilic additions) compared to the unmodified cyclobutane in the target compound .
Physicochemical Properties
Solubility and Lipophilicity :
- The methoxybenzyl group in the target compound likely offers moderate lipophilicity (logP ~2–3), balancing solubility and membrane permeability. In contrast, the trifluoromethyl analog () has higher logP, favoring blood-brain barrier penetration .
- Ester derivatives (e.g., ) exhibit improved solubility in organic solvents, facilitating synthetic modifications .
Thermal and Chemical Stability :
- Cyclobutane rings with electron-withdrawing groups (e.g., ) may exhibit higher thermal stability due to reduced ring strain .
Biological Activity
1-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound notable for its unique cyclobutane structure and potential biological activities. This compound features a methoxybenzyl group attached to a cyclobutanecarboxylic acid moiety, which enhances its reactivity and biological interactions.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 218.24 g/mol
- Functional Groups : Cyclobutane ring, carboxylic acid (-COOH), methoxy group (-OCH)
The compound's structural complexity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Cyclobutane Ring :
- Synthesized through intramolecular cyclization of 1,4-dibromobutane with a base.
-
Introduction of the Carboxylic Acid Group :
- The carboxylic acid group is introduced via oxidation reactions.
-
Attachment of the 3-Methoxybenzyl Group :
- Reaction of cyclobutanecarboxylic acid with 3-methoxybenzyl chloride under suitable conditions to form the final product.
Table 1: Synthesis Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of cyclobutane ring from 1,4-dibromobutane |
| 2 | Oxidation | Introduction of the carboxylic acid group |
| 3 | Alkylation | Attachment of the methoxybenzyl group |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological effects. The unique structure of the cyclobutane ring may also enhance its reactivity and interactions with biological systems.
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antitumor Properties : Analogues have shown promise in inhibiting tumor cell growth, particularly in breast cancer cell lines (e.g., MCF-7) .
- Metabolic Stability : The incorporation of specific groups may enhance metabolic stability, impacting pharmacokinetics .
Antitumor Activity
A study evaluated the cytostatic effects of analogues derived from this compound on MCF-7 cells. Results indicated that certain analogues exhibited significant growth inhibition with IC values ranging from 31 μM to over 100 μM depending on structural modifications .
Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound showed varying degrees of antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .
Table 2: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
